5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol
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Overview
Description
5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline moiety, and a benzene ring substituted with two hydroxyl groups. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpyrazole with an appropriate isoquinoline derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as ruthenium (II) or copper (II) salts, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like flash chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .
Scientific Research Applications
5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol involves its interaction with molecular targets such as CDK2. The compound inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[5,1-c]triazine
Comparison: Compared to these similar compounds, 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol exhibits unique structural features, such as the presence of hydroxyl groups on the benzene ring and the specific fusion of the pyrazole and isoquinoline rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
645417-97-6 |
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Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H13N3O2/c1-9-15-17(20-19-9)14-5-3-2-4-13(14)16(18-15)10-6-11(21)8-12(22)7-10/h2-8,21-22H,1H3,(H,19,20) |
InChI Key |
NGWPLXBCECERRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC(=C4)O)O |
Origin of Product |
United States |
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